![molecular formula C6H10N4 B086763 N4,N4-dimethylpyrimidine-2,4-diamine CAS No. 1005-26-1](/img/structure/B86763.png)
N4,N4-dimethylpyrimidine-2,4-diamine
Overview
Description
N4,N4-dimethylpyrimidine-2,4-diamine: is a chemical compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 4 and 4’ of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with methylating agents. One common method is the methylation of pyrimidine-2,4-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N4,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N4,N4-dimethylpyrimidine-2,4-dione.
Reduction: Reduction reactions can convert it to this compound derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N4,N4-dimethylpyrimidine-2,4-dione.
Reduction: Various this compound derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
DMPD has been studied extensively for its pharmacological potential. Key applications include:
- Antimicrobial Activity : Research indicates that DMPD exhibits antibacterial and antifungal properties. It has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies suggest that DMPD may inhibit specific pathways involved in inflammation, potentially reducing cytokine production in cellular models. This suggests its utility in developing anti-inflammatory drugs.
- Antitumor Activity : DMPD derivatives have demonstrated antitumor properties by interfering with cancer cell proliferation. Mechanisms include inducing cell cycle arrest and apoptosis in malignant cells.
Case Study: Antitumor Activity
A study on the effects of DMPD on HCT116 colorectal cancer cells revealed that treatment with the compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.
Biochemical Applications
In biochemical research, DMPD serves as a crucial building block for synthesizing more complex molecules:
- Enzyme Inhibition Studies : DMPD is utilized to investigate enzyme interactions and inhibition mechanisms. Its ability to bind to specific enzymes allows researchers to explore its potential as a therapeutic agent targeting various diseases .
- Molecular Docking Studies : In silico studies have been conducted using DMPD to screen for inhibitors of specific targets such as EHMT2. These studies evaluate binding interactions and affinities, providing insights into the compound's therapeutic potential .
Industrial Applications
Beyond medicinal uses, DMPD finds applications in various industrial sectors:
- Agrochemicals : Due to its biological activity, DMPD is explored as a precursor for developing agrochemicals that can enhance crop protection against pests and diseases.
- Chemical Synthesis : The compound acts as an intermediate in synthesizing other organic compounds, facilitating the creation of diverse chemical products.
Data Table: Summary of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
N4,N4-Dimethylpyrimidine-2,4-diamine | Two amino groups at positions 2 and 4 | Antimicrobial, anti-inflammatory |
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine | Chlorine substitution enhancing reactivity | Antitumor activity |
2-Amino-N,N-dimethylpyrimidin-5(6H)-one | Dimethyl substitution at N1 | Neuroprotective effects |
Mechanism of Action
The mechanism of action of N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
N4,N4-dimethylpyridine-2,4-diamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N4,N4-dimethylpyrimidine-2,4-dione: An oxidized form of N4,N4-dimethylpyrimidine-2,4-diamine.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Biological Activity
N4,N4-Dimethylpyrimidine-2,4-diamine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C6H10N4
- Molecular Weight : 154.17 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring with two methyl groups at the N4 position and two amino groups at the 2 and 4 positions, which contribute to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with DNA replication processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
The mechanism of action of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound interacts with enzymes such as dihydrofolate reductase (DHFR), leading to reduced folate metabolism.
- Interference with DNA Synthesis : By inhibiting enzymes involved in nucleotide synthesis, it can effectively slow down or halt the proliferation of rapidly dividing cells, such as bacteria or cancer cells.
Antimicrobial Activity
A study conducted by demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate promising potential for this compound as a broad-spectrum antibiotic.
Anticancer Properties
In vitro studies reported in highlighted the anticancer potential of this compound against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the following pathways:
- Activation of caspase-3 and caspase-9
- Inhibition of Bcl-2 expression
The IC50 values for various cancer cell lines are summarized below:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.0 |
MCF-7 (Breast Cancer) | 8.0 |
A549 (Lung Cancer) | 6.5 |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
Comparison with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N2-(4-Aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine | Contains an additional phenyl group | Enhanced immune modulation properties |
6-Chloro-N,N-dimethylpyrimidin-4-amine | Chlorine substitution | Different receptor interaction profiles |
N4,N4-Dimethylpyrimidine-2,4-dione | Oxidized form | Potentially different biological implications |
The unique substitution pattern of this compound enhances its biological activity compared to these related compounds.
Properties
IUPAC Name |
4-N,4-N-dimethylpyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKGRAWYIGOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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